Dimethyl(trifluoromethyl)malonate

Description

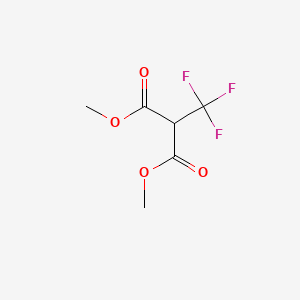

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(trifluoromethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c1-12-4(10)3(5(11)13-2)6(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCFDUWNCARZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207094 | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-00-6 | |

| Record name | 1,3-Dimethyl 2-(trifluoromethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5838-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005838006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Preparation of Dimethyl(trifluoromethyl)malonate: A Technical Guide

Abstract

Dimethyl(trifluoromethyl)malonate is a pivotal building block in medicinal chemistry and materials science, sought after for the introduction of the trifluoromethyl (CF₃) group into complex molecular architectures. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for the most relevant preparative methods, including direct electrophilic trifluoromethylation, nucleophilic trifluoromethylation of halomalonate precursors, and the classical synthesis from perfluoroalkenes.

Introduction: The Strategic Importance of this compound

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] By analogy, this compound serves as a powerful synthon for the introduction of a trifluoromethyl-substituted quaternary carbon center. Its utility stems from the presence of an acidic α-hydrogen, allowing for deprotonation and subsequent reaction with a wide range of electrophiles. However, the synthesis of this valuable reagent is not without its challenges, primarily due to the inherent reactivity of the trifluoromethyl group. This guide will dissect the most effective strategies for its preparation, providing a critical analysis of each to aid in method selection.

Modern Synthetic Approaches: Direct Trifluoromethylation

The advent of stable and reactive trifluoromethylating agents has revolutionized the synthesis of trifluoromethylated compounds. These modern approaches can be broadly categorized into electrophilic and nucleophilic strategies.

Method 1: Direct Electrophilic Trifluoromethylation of Dimethyl Malonate

This method represents the most direct and atom-economical approach to this compound. It relies on the generation of the enolate of dimethyl malonate, which then acts as a nucleophile, attacking an electrophilic "CF₃⁺" source.

Causality of Experimental Choices:

The key to this method is the selection of a suitable base and an effective electrophilic trifluoromethylating agent. The pKa of the α-protons of dimethyl malonate is approximately 13, making moderately strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) suitable for generating the enolate.[2] The choice of the trifluoromethylating agent is critical for efficiency and safety. Hypervalent iodine reagents, such as Togni's and Umemoto's reagents, are widely used due to their stability, reactivity, and commercial availability.[2][3][4]

Experimental Protocol: Electrophilic Trifluoromethylation using a Togni Reagent

Materials:

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Togni's Reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add sodium hydride (1.05 equivalents). The mineral oil can be removed by washing with anhydrous hexanes, followed by careful decantation of the solvent under an inert atmosphere. Caution: Dry sodium hydride is pyrophoric.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over a period of 30 minutes. Hydrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours until the evolution of hydrogen gas ceases, indicating complete formation of the sodium dimethyl malonate enolate.

-

Cool the reaction mixture to 0 °C and add a solution of Togni's Reagent II (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound.

Reaction Pathway: Electrophilic Trifluoromethylation

Caption: Electrophilic trifluoromethylation workflow.

Method 2: Nucleophilic Trifluoromethylation of Dimethyl 2-Chloromalonate

This two-step approach involves the initial preparation of an electrophilic malonate derivative, followed by reaction with a nucleophilic trifluoromethyl source. This strategy offers an alternative when direct electrophilic trifluoromethylation proves to be low-yielding or incompatible with other functional groups.

Causality of Experimental Choices:

The first step requires the synthesis of a suitable halomalonate. Dimethyl 2-chloromalonate is an excellent precursor due to the good leaving group ability of the chloride and its straightforward preparation from dimethyl malonate using sulfuryl chloride.[5][6] For the second step, a stable and reliable source of a trifluoromethyl nucleophile is necessary. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used reagent for this purpose, as it generates the trifluoromethyl anion in the presence of a fluoride source.[1][7][8][9]

Experimental Protocol: Synthesis of Dimethyl 2-Chloromalonate [5]

Materials:

-

Dimethyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Nitrogen gas

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with dimethyl malonate.

-

Purge the flask with nitrogen.

-

Slowly add sulfuryl chloride (1.2 equivalents) dropwise at room temperature, maintaining the temperature below 25 °C with an ice bath if necessary.

-

After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain for 4-5 hours.

-

Monitor the reaction by GC to ensure the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The crude dimethyl 2-chloromalonate can be used directly in the next step or purified by distillation under reduced pressure.

Experimental Protocol: Nucleophilic Trifluoromethylation

Materials:

-

Dimethyl 2-chloromalonate

-

Ruppert-Prakash Reagent (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add a solution of dimethyl 2-chloromalonate (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add the Ruppert-Prakash reagent (1.5 equivalents) via syringe.

-

Slowly add a catalytic amount of TBAF solution (0.1 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by ¹⁹F NMR or GC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by fractional distillation under reduced pressure.

Reaction Pathway: Nucleophilic Trifluoromethylation

Caption: Nucleophilic trifluoromethylation workflow.

Classical Synthesis: From Perfluoro-2-methylpropene

This method, developed by Knunyants and coworkers, represents one of the earliest routes to this compound.[10][11] While historically significant, it involves the use of highly toxic perfluoro-2-methylpropene gas, making it less favorable for modern laboratory settings without specialized handling equipment.

Reaction Mechanism:

The synthesis proceeds via the initial reaction of perfluoro-2-methylpropene with methanol to form an adduct. This adduct is then treated with a base, such as triethylamine, in the presence of methanol. The reaction is believed to proceed through an enolate intermediate, which then undergoes a series of transformations, including methoxide addition and elimination steps, to ultimately yield the desired product.[10]

Safety Considerations:

Perfluoro-2-methylpropene is an extremely toxic and reactive gas. All manipulations should be carried out in a high-performance fume hood with appropriate personal protective equipment. The use of a closed system is highly recommended.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Reagents | Advantages | Disadvantages |

| Electrophilic Trifluoromethylation | Dimethyl malonate | NaH, Togni's/Umemoto's Reagent | Direct, atom-economical, uses stable reagents | Can be expensive, may require optimization for high yields |

| Nucleophilic Trifluoromethylation | Dimethyl malonate, SO₂Cl₂ | TMSCF₃, Fluoride source | Modular, may be higher yielding for some substrates | Two-step process, requires handling of SO₂Cl₂ |

| Classical Synthesis | Perfluoro-2-methylpropene, Methanol | Triethylamine | Historically established | Use of extremely toxic and gaseous starting material |

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with modern electrophilic and nucleophilic trifluoromethylation methods offering more practical and safer alternatives to the classical approach. The direct electrophilic trifluoromethylation of dimethyl malonate is arguably the most elegant and efficient route, provided that the cost of the trifluoromethylating agent is not prohibitive. The nucleophilic approach, via dimethyl 2-chloromalonate, provides a robust and reliable alternative.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available equipment, and the specific requirements of the target molecule. As the field of organofluorine chemistry continues to expand, the development of even more efficient, selective, and cost-effective methods for the synthesis of valuable building blocks like this compound can be anticipated.

References

- Besset, T., Gelat, F., Patra, A., Pannecoucke, X., Biju, A. T., & Poisson, T. (2018). N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. Organic Letters, 20(13), 3897–3901.

- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829.

- Prakash, G. K. S., & Yudin, A. K. (2014). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 114(14), 7423–7464.

- Prakash, G. K. S., & Hu, J. (2021). Synthesis and Application of [¹⁸F]Togni Reagent I: An Electrophilic ¹⁸F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis.

- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589.

-

Filo. (2025). The enolate of dimethyl malonate. Retrieved from [Link]

- Madhusudhan, G., et al. (2011).

- Ishikawa, N., & Yokozawa, T. (1983). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Bulletin of the Chemical Society of Japan, 56(3), 724-726.

- Madhusudhan, G., et al. (2011).

- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Tetrahedron, 120, 132863.

- Google Patents. (2014). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

- Ishikawa, N., & Yokozawa, T. (1983). Convenient preparation of dimethyl (trifluoromethyl)

- Jurásek, B., et al. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters.

- Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103.

- Request PDF. (2025).

- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

- Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551.

- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438.

- American Chemical Society. (2024). Organic Letters Vol. 26 No. 50.

- Prakash, G. K. S., & Yudin, A. K. (2014). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Journal of Fluorine Chemistry, 167, 147-151.

- Langlois, B. R. (2007). Nucleophilic trifluoromethylation. Journal of Fluorine Chemistry, 128(8), 859-867.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 10. scispace.com [scispace.com]

- 11. Convenient preparation of dimethyl (trifluoromethyl)malonate and related compounds (Journal Article) | ETDEWEB [osti.gov]

The Synthetic Cornerstone: A Technical Guide to Dimethyl(trifluoromethyl)malonate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is a privileged moiety, imparting profound effects on the physicochemical and biological properties of a parent compound. It can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity and bioavailability. Dimethyl(trifluoromethyl)malonate emerges as a pivotal reagent in this context, offering a versatile and efficient platform for the introduction of the trifluoromethyl group into a wide array of molecular scaffolds. This technical guide provides an in-depth exploration of the physical and chemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers with the knowledge to effectively harness its synthetic potential.

Molecular and Physicochemical Profile

This compound, with the chemical formula C6H7F3O4, is a diester of trifluoromethylmalonic acid. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's properties, particularly the acidity of the alpha-proton, which is a key determinant of its reactivity.

Caption: 2D Structure of this compound.

Table 1: Physical and Chemical Properties of this compound and a Comparative Analysis with Dimethyl Malonate.

| Property | This compound | Dimethyl Malonate (for comparison) |

| Molecular Formula | C6H7F3O4 | C5H8O4[1] |

| Molecular Weight | 200.11 g/mol | 132.12 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid[1] |

| Boiling Point | 172.7 °C at 760 mmHg[2]; 72.5-73 °C at 9 Torr[3] | 180-181 °C[1] |

| Density | 1.322 g/cm³ (Predicted)[2][3] | 1.154 g/cm³[1] |

| Melting Point | Not available | -62 °C[1] |

| Refractive Index | 1.365[2] | 1.413-1.415 |

| Flash Point | 57.2 °C[2] | 85 °C |

| pKa | 7.12 (Predicted)[2][3] | ~13 |

| Solubility | Not available | Slightly soluble in water; soluble in alcohol, ether[1] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from its derivatives, the following spectral characteristics can be anticipated:

-

¹H NMR: Two singlets are expected: one for the two equivalent methoxy (–OCH₃) groups (likely around 3.8-3.9 ppm) and a quartet for the alpha-proton (–CH) due to coupling with the three fluorine atoms of the CF₃ group.

-

¹³C NMR: Signals for the carbonyl carbons, the methoxy carbons, the alpha-carbon, and the carbon of the trifluoromethyl group are expected. The alpha-carbon and the trifluoromethyl carbon signals will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group. For a methylated derivative, dimethyl methyl(trifluoromethyl)malonate, the ¹⁹F NMR shows a singlet at -7.5 ppm (relative to an external standard).[4]

-

IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ester groups (around 1740-1760 cm⁻¹), C-O stretching, and C-F stretching vibrations are expected.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 200. Fragmentation patterns would likely involve the loss of methoxy groups (•OCH₃) and the entire ester group (•COOCH₃).

Synthesis of this compound

An improved and convenient method for the preparation of this compound has been reported, starting from the adduct of perfluoro-2-methylpropene and methanol.[4][5] This method avoids the use of highly toxic reagents and provides a good yield of the desired product.

Caption: Alkylation of this compound.

Detailed Alkylation Protocol (Example: Benzylation): [4]

-

Reaction Setup: A mixture of dried and powdered cesium fluoride (3 eq.), benzyl bromide (2.5 eq.), and diglyme is prepared in a reaction vessel.

-

Addition of Malonate: A solution of this compound (1 eq.) in diglyme is added to the stirred mixture at 70-75 °C over a period of approximately 70 minutes.

-

Reaction: The reaction mixture is stirred for an additional 50 minutes at the same temperature.

-

Work-up: The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure to yield dimethyl benzyl(trifluoromethyl)malonate.

Michael Addition

This compound readily undergoes Michael addition to α,β-unsaturated ketones in the presence of a mild base system. [4] Protocol for Michael Addition to Methyl Vinyl Ketone: [4]

-

Reaction Mixture: A mixture of this compound (1 eq.), methyl vinyl ketone (1.1 eq.), triethylamine (0.15 eq.), and pyridine is prepared.

-

Heating: The mixture is heated at 70 °C for 4 hours.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting adduct is purified by distillation.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a key component in numerous pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. [6]this compound serves as a valuable building block for introducing a trifluoromethyl-substituted carbon center into various molecular frameworks. Its applications are analogous to those of dimethyl malonate, which is used in the synthesis of barbiturates, anti-inflammatory drugs, and anti-cancer agents. [7]The presence of the CF₃ group in the final products can lead to improved pharmacological profiles.

Safety and Handling

-

Hazards: The compound is likely to be a combustible liquid and may cause skin and serious eye irritation. Inhalation of vapors may cause respiratory tract irritation.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [8][9]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. [10]Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. * Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on analogous compounds and should be used as a guide. It is essential to consult a specific Safety Data Sheet for this compound when available and to conduct a thorough risk assessment before handling this chemical.

References

-

Ishikawa, N., & Yokozawa, T. (1983). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Bulletin of the Chemical Society of Japan, 56(3), 724-726. [Link]

- Preparation method of dimethyl malonate. (2013).

-

Ishikawa, N., & Yokozawa, T. (1983). Convenient preparation of dimethyl (trifluoromethyl)malonate and related compounds. OSTI.GOV. [Link]

-

Dimethyl malonate. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

dimethyl 2-(trifluoromethyl)propanedioate. (n.d.). LookChem. [Link]

-

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate. (n.d.). PubChem. [Link]

-

Safety Data Sheet: Dimethyl malonate. (n.d.). Carl ROTH. [Link]

-

Propanal, 2,2-dimethyl-. (n.d.). NIST WebBook. [Link]

- Process for the C-alkylation of malonic esters using phase-transfer agents. (n.d.).

- Synthetic method of 2,2-dimethyl dimethylmalonate. (n.d.).

-

Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026, January 20). Organic Letters. [Link]

-

Propanedioic acid, dimethyl ester. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of Propanedioic acid, dimethyl ester (CAS 108-59-8). (n.d.). Cheméo. [Link]

Sources

- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. dimethyl 2-(trifluoromethyl)propanedioate | 5838-00-6 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Convenient preparation of dimethyl (trifluoromethyl)malonate and related compounds (Journal Article) | ETDEWEB [osti.gov]

- 6. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. carlroth.com [carlroth.com]

The Synthetic Cornerstone: A Technical Guide to Dimethyl(trifluoromethyl)malonate

For the modern researcher in organic synthesis and drug development, the strategic introduction of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, has become a privileged functional group, prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical overview of dimethyl(trifluoromethyl)malonate, a key building block for the precise installation of the trifluoromethyl group, intended for chemists and drug development professionals seeking to leverage its unique reactivity.

Core Compound Identifiers and Physicochemical Profile

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. This compound is cataloged under several identifiers.

| Identifier Type | Value |

| CAS Number | 5838-00-6[3] |

| IUPAC Name | dimethyl 2-(trifluoromethyl)propanedioate[4] |

| Molecular Formula | C₆H₇F₃O₄[3] |

| Molecular Weight | 200.11 g/mol [3] |

| Synonyms | (Trifluoromethyl)propanedioic acid dimethyl ester, 2-(Trifluoromethyl)malonic acid dimethyl ester[4] |

The physicochemical properties of this reagent dictate its handling, reaction conditions, and purification procedures. It is a liquid at room temperature with a notable density and a specific boiling point that is highly dependent on pressure.

| Property | Value | Source |

| Density | 1.322 g/cm³ (Predicted) | [4] |

| Boiling Point | 172.7 °C @ 760 mmHg | [4] |

| 72.5-73 °C @ 9 Torr | [3] | |

| 63-65 °C @ 10 mmHg | [5] | |

| Refractive Index | 1.365 | [4] |

| pKa | 7.12 ± 0.46 (Predicted) | [4] |

| LogP | 0.51 | [4] |

| Flash Point | 57.2 °C | [4] |

Spectroscopic Signature

While a comprehensive, publicly available database of all spectra for this specific compound is limited, experimental literature provides key data points for its characterization.

-

¹H NMR: In the alkylation product, dimethyl methyl(trifluoromethyl)malonate, the two methoxy groups (–CO₂CH₃) appear as a singlet at δ 3.81 ppm (6H), with the newly introduced methyl group appearing as a singlet at δ 1.66 ppm (3H).[5]

-

¹⁹F NMR: The trifluoromethyl group typically appears as a singlet in the range of δ -7.5 to -7.0 ppm (relative to an external standard).[5] For instance, in dimethyl methyl(trifluoromethyl)malonate, it is observed at δ -7.5 ppm.[5]

Synthesis Pathway and Rationale

The preparation of this compound has evolved from methods utilizing hazardous starting materials to more refined laboratory-scale syntheses. An improved method avoids the direct use of perfluoro-2-methylpropene, an extremely toxic gas, by starting from its more stable methanol adduct.[5]

The general synthetic workflow involves the reaction of the methanol adduct of perfluoro-2-methylpropene with triethylamine in DMF, followed by methanolysis and subsequent treatment with concentrated sulfuric acid to yield the final product.[5]

Core Reactivity and Experimental Protocols

A critical feature of this compound is the heightened acidity of its α-proton, coupled with a pronounced sensitivity to traditional alkaline conditions. Strong bases can induce decomposition through the elimination of a fluoride ion, leading to the formation of a difluoromethylene compound and ultimately the non-fluorinated dimethyl malonate.[5] This mechanistic constraint necessitates the use of milder, non-alkaline bases for successful C-C bond formation.

Cesium Fluoride-Mediated Alkylation

Expertise & Rationale: Cesium fluoride (CsF) serves as an effective and neutral proton-removing agent, generating the active carbanion for alkylation without promoting the degradation pathway seen with stronger bases like sodium hydride or alkoxides.[5] The higher ionizing ability of CsF compared to other alkali metal fluorides ensures a sufficient concentration of the desired carbanion for subsequent reaction.[5]

Experimental Protocol: Synthesis of Dimethyl Benzyl(trifluoromethyl)malonate [5]

-

Setup: To a flame-dried reaction vessel containing dried and powdered cesium fluoride (9.11 g, 60 mmol) and benzyl bromide (8.55 g, 50 mmol), add 16 mL of diglyme.

-

Addition: At 70-75 °C, add a solution of this compound (4.0 g, 20 mmol) in 20 mL of diglyme dropwise over a period of 70 minutes.

-

Reaction: Stir the mixture for an additional 50 minutes at 70-75 °C.

-

Workup: Pour the reaction mixture into water. The oily layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water to remove diglyme and dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: After solvent evaporation, the residue is purified by distillation under reduced pressure to yield the product.

Michael Addition to α,β-Unsaturated Ketones

Expertise & Rationale: The activated hydrogen of this compound can also participate in Michael additions. A base/solvent system of triethylamine in pyridine provides a suitable medium for this conjugate addition to proceed smoothly, affording 3-oxoalkyl(trifluoromethyl)malonates. This reaction is a powerful tool for extending the carbon skeleton.[5]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone [5]

-

Setup: In a suitable reaction vessel, combine this compound (4.0 g, 20 mmol), methyl vinyl ketone (1.54 g, 22 mmol), triethylamine (0.30 g, 3 mmol), and 20 mL of pyridine.

-

Reaction: Heat the mixture at 70 °C for 4 hours.

-

Workup: Pour the reaction mixture into water and work up as usual (e.g., extraction with a suitable organic solvent like diethyl ether, followed by washing the organic phase).

-

Purification: Dry the organic phase over MgSO₄, evaporate the solvent, and purify the resulting adduct by distillation under reduced pressure.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance a compound's pharmacological profile.[1] The –CF₃ group can improve:

-

Metabolic Stability: The high strength of the C-F bond makes the group resistant to oxidative metabolism, often increasing the drug's half-life.[2]

-

Lipophilicity: The –CF₃ group increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and absorption.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functionalities or participate in favorable dipole-dipole or hydrogen bond interactions with protein targets.[1]

This compound is a premier reagent for introducing the CH(CF₃)(CO₂Me) synthon. This moiety can be further elaborated into a vast array of complex structures, particularly trifluoromethylated heterocycles, which are prevalent scaffolds in pharmaceuticals.[6] The alkylated and Michael addition products described above are versatile intermediates for constructing novel drug candidates.

Safety and Handling

Note: A specific, verified Safety Data Sheet (SDS) for this compound (CAS 5838-00-6) was not available through the conducted searches. The following guidance is based on the known properties of similar fluorinated organic esters and general laboratory safety principles.

-

General Hazards: Assumed to be a combustible liquid.[4] Like many organic esters, it may be an irritant to the skin, eyes, and respiratory tract. The hazards associated with its thermal decomposition are unknown.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn. Ensure skin is not exposed.

-

-

Handling:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong bases, as this can lead to decomposition.[5]

-

Handle in accordance with good industrial hygiene and safety practices.

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult a verified SDS from your chemical supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

-

Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. (1983). Bulletin of the Chemical Society of Japan, 56(3), 724–726. [Link]

-

dimethyl 2-(trifluoromethyl)propanedioate | 5838-00-6. LookChem. [Link]

-

Ishikawa, N., & Yokozawa, T. (1983). Convenient preparation of dimethyl (trifluoromethyl)malonate and related compounds. Bulletin of the Chemical Society of Japan, 56(3), 724-726. [Link]

-

Synthesis of trifluoromethylated nitrogen-containing heterocycles. ResearchGate. [Link]

-

methyl dimethyl 2-(trifluoromethyl)propanedioate. ChemBK. [Link]

-

Hazard Communication Standard Pictogram. OSHA. [Link]

-

GHS Hazard Statement List. ChemSafetyPro.COM. [Link]

-

dimethyl 2-(trifluoromethyl)propanedioate|5838-00-6. LookChem. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

Dimethyl malonate. Wikipedia. [Link]

-

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate | C12H11F3O4. PubChem. [Link]

-

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate. PubChem. [Link]

-

Supporting Information. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Dimethyl malonate | C5H8O4. PubChem. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dimethyl 2-(trifluoromethyl)propanedioate | 5838-00-6 [chemicalbook.com]

- 4. dimethyl 2-(trifluoromethyl)propanedioate|5838-00-6|lookchem [lookchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl(trifluoromethyl)malonate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of the Trifluoromethyl Group in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug discovery, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular significance. Its unique electronic properties, metabolic stability, and lipophilicity make it a highly sought-after substituent in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of dimethyl(trifluoromethyl)malonate, a key building block that serves as a versatile precursor for the introduction of the trifluoromethyl group into a diverse array of molecular scaffolds. Through a detailed examination of its molecular structure, synthesis, reactivity, and applications, we aim to equip researchers and professionals with the critical knowledge required to effectively harness the potential of this valuable reagent.

Molecular Structure and Chemical Formula

This compound, systematically named dimethyl 2-(trifluoromethyl)propanedioate , is a diester of trifluoromethylmalonic acid.

Chemical Formula: C₆H₇F₃O₄[1]

CAS Number: 5838-00-6

Molecular Weight: 200.11 g/mol

The structure of this compound is characterized by a central carbon atom bonded to a trifluoromethyl group (-CF₃), a hydrogen atom, and two methoxycarbonyl groups (-COOCH₃).

Caption: 2D representation of this compound.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the alpha-hydrogen, making it readily abstractable by a base. This enhanced acidity is the cornerstone of its utility in a wide range of chemical transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | dimethyl 2-(trifluoromethyl)propanedioate | |

| Synonyms | (Trifluoromethyl)malonic acid dimethyl ester, 2-(Trifluoromethyl)malonic acid dimethyl ester | [2][3] |

| CAS Number | 5838-00-6 | [1] |

| Molecular Formula | C₆H₇F₃O₄ | [1] |

| Molecular Weight | 200.11 g/mol | [1] |

| Boiling Point | 72.5-73 °C at 9 Torr | [1] |

| Density | 1.322 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.365 | [3] |

| Flash Point | 57.2 °C | [3] |

| Vapor Pressure | 1.31 mmHg at 25°C | [3] |

Synthesis of this compound: A Proven Protocol

A convenient and improved method for the preparation of this compound has been reported, starting from the adduct of perfluoro-2-methylpropene with methanol.[2] This procedure avoids the use of the highly toxic perfluoro-2-methylpropene gas in the final steps.

Experimental Protocol

Materials:

-

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propyl methyl ether (adduct of perfluoro-2-methylpropene and methanol)

-

Triethylamine

-

N,N-Dimethylformamide (DMF), dried

-

Methanol

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

To a mixture of 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl methyl ether (116 g, 0.5 mol) and dried N,N-dimethylformamide (100 ml), add triethylamine (101.2 g, 1.0 mol) dropwise while maintaining the temperature at 10-20 °C.

-

After the addition is complete, add methanol (100 ml) dropwise to the mixture over a period of 40 minutes, ensuring the temperature is kept below 10 °C by using an ice bath for cooling.

-

Stir the reaction mixture for 70 minutes at this temperature.

-

Pour the reaction mixture into water and separate the resulting oily layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the ethereal extract with the previously separated oil and dry the combined organic layers over anhydrous MgSO₄.

-

Remove the diethyl ether by evaporation.

-

To the residue, add concentrated sulfuric acid (10 ml) and stir the mixture overnight at room temperature.

-

Pour the mixture onto ice, and separate the resulting oily material.

-

Extract the aqueous layer with diethyl ether.

-

Combine the ethereal extract with the oily material, dry over anhydrous MgSO₄, and subject the mixture to distillation.

-

The desired product, this compound, is obtained at a boiling point of 65-66 °C under a pressure of 10 mmHg.[2]

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its acidic methine proton. However, its application requires careful consideration of its base sensitivity.

Base Sensitivity and Degradation Pathway

This compound is susceptible to degradation under alkaline conditions. The attack of a strong base can lead to the formation of a terminal difluoromethylene compound, which can further degrade to the non-fluorinated dimethyl malonate.[2] This reactivity profile makes traditional alkylation reactions under strongly basic conditions challenging.

Caption: Base-catalyzed degradation of this compound.

Alkylation Reactions

To circumvent the issue of base-catalyzed degradation, milder condensing agents are employed for alkylation reactions. Cesium fluoride (CsF) has been successfully used as a neutral proton-removing agent, enabling the alkylation of this compound with various alkyl halides.[2]

Experimental Protocol for Alkylation:

Materials:

-

This compound

-

Cesium fluoride (CsF), dried and powdered

-

Alkyl halide (e.g., benzyl bromide)

-

Diglyme

Procedure:

-

To a mixture of dried and powdered CsF (9.11 g, 60 mmol) and benzyl bromide (8.55 g, 50 mmol) in diglyme (16 ml), add a solution of this compound (4.0 g) in diglyme (20 ml) at 70–75 °C over a period of 70 minutes.

-

Stir the reaction mixture for 50 minutes at the same temperature.

-

Pour the reaction mixture into water and perform a standard aqueous workup.

-

The alkylated product, dimethyl benzyl(trifluoromethyl)malonate, can be purified by distillation.[2]

Michael Addition Reactions

The activated methine proton of this compound can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. These reactions are typically carried out using a mild base such as triethylamine in a suitable solvent like pyridine.[2]

Role in the Synthesis of Trifluoromethyl-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their enhanced biological activities.[2][4][5][6][7] The trifluoromethyl group can improve properties such as metabolic stability and lipophilicity of the resulting heterocyclic drug candidates.[4]

Spectroscopic Data

-

¹H NMR: A singlet corresponding to the six methyl protons of the two ester groups and a quartet for the methine proton (due to coupling with the three fluorine atoms) would be expected.

-

¹³C NMR: Resonances for the methyl carbons, the methine carbon (split into a quartet by the fluorine atoms), the carbonyl carbons, and the trifluoromethyl carbon (also a quartet) would be anticipated.

-

¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group is expected.[8][9][10]

-

IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester groups are a characteristic feature.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated organic compounds and malonic esters should be followed. Based on the SDS for similar compounds like dimethyl malonate and dimethyl fluoromalonate, the following guidelines are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound stands as a pivotal building block in the ever-expanding field of fluorine chemistry. Its unique structural features and reactivity provide a reliable gateway for the introduction of the trifluoromethyl group, a substituent that continues to be of immense strategic importance in the development of new pharmaceuticals and agrochemicals.[13] As the demand for more sophisticated and effective molecules grows, the utility of versatile reagents like this compound is set to increase. Future research will likely focus on expanding its synthetic applications, developing even more efficient and greener synthetic protocols, and exploring its use in the creation of novel complex molecules with tailored properties. For researchers and professionals in drug development, a thorough understanding of this reagent is not just beneficial but essential for innovation and success.

References

- Supporting Information for [Journal Article - details to be filled from a specific cited paper if available].

- SAFETY D

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.

- dimethyl 2-(trifluoromethyl)

- Ishikawa, N., & Yokozawa, T. (1983). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Bulletin of the Chemical Society of Japan, 56(3), 724-726.

- SAFETY D

- Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry.

- SAFETY D

- 5838-00-6(dimethyl 2-(trifluoromethyl)

- dimethyl 2-(trifluoromethyl)

- Synthesis of trifluoromethylated nitrogen-containing heterocycles.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- Dimethyl Fluoromalonate Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Applic

- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.

- methyl dimethyl 2-(trifluoromethyl)

- What pharmaceutical products can be synthesized using Dimethyl malon

- Wiley-VCH 2007 - Supporting Inform

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Dimethyl malon

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Certified Reference M

Sources

- 1. chembk.com [chembk.com]

- 2. scispace.com [scispace.com]

- 3. lookchem.com [lookchem.com]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. jelsciences.com [jelsciences.com]

A Guide to the Spectroscopic Characterization of Dimethyl(trifluoromethyl)malonate

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of dimethyl(trifluoromethyl)malonate (CAS 1547-56-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Importance of Rigorous Characterization

This compound is a valuable synthetic building block, particularly in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (CF₃) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Given its role as a key intermediate, verifying the structure and purity of this compound is paramount to ensure the success and reproducibility of subsequent synthetic steps.

This guide moves beyond a simple listing of data. It delves into the causality behind the spectroscopic features, explaining why the molecule's structure gives rise to its specific spectral signature. The protocols described are designed as self-validating systems, ensuring that the data obtained is both accurate and reliable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹³C, and ¹⁹F nuclei. Each spectrum provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For this compound, this allows for the clear identification of the methoxy and methine protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak (δ ≈ 7.26 ppm) that can be used for spectral calibration[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[2].

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is beneficial although the spectrum for this molecule is expected to be simple.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

Caption: Workflow for ¹H NMR Spectroscopy.

The spectrum is expected to show two distinct signals. The powerful electron-withdrawing inductive effect of the trifluoromethyl group is the dominant factor determining the chemical shifts.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ (Methoxy) | ~3.85 | Singlet (s) | N/A | 6H |

| -CH- (Methine) | ~4.50 | Quartet (q) | ~8 Hz | 1H |

Expertise & Causality:

-

Methine Proton (-CH-): The methine proton is directly attached to a carbon bearing two powerfully electron-withdrawing ester groups and a trifluoromethyl group. This causes a significant deshielding effect, shifting its resonance far downfield to approximately 4.50 ppm. This proton will be coupled to the three equivalent fluorine atoms of the CF₃ group, resulting in a quartet multiplicity due to three-bond H-F coupling (³JHF), which is typically in the range of 7-10 Hz.

-

Methoxy Protons (-OCH₃): The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet around 3.85 ppm. Their chemical shift is standard for methyl esters and they are too far removed from the fluorine atoms to show any significant coupling.

¹⁹F NMR Spectroscopy: The Fluorine Signature

For any fluorinated compound, ¹⁹F NMR is an indispensable tool. With 100% natural abundance and high sensitivity, it provides a clean and direct window into the fluorine environment[3].

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is run on the same spectrometer, using a probe tunable to the ¹⁹F frequency.

-

Referencing: A common reference for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is defined as 0 ppm. Modern spectrometers can reference the spectrum internally.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used. Proton decoupling is often employed to simplify the spectrum, though the coupled spectrum provides valuable information.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, 4 to 8 scans are usually sufficient.

-

The ¹⁹F NMR spectrum is expected to be very simple, containing a single resonance.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Proton Coupled) | Coupling Constant (J, Hz) |

| -CF₃ | ~ -70 to -75 | Singlet (s) | Doublet (d) | ~8 Hz |

Expertise & Causality:

-

Chemical Shift: The three fluorine atoms are chemically equivalent and their resonance is expected in the typical range for a CF₃ group attached to an sp³-hybridized carbon bearing electron-withdrawing groups[4][5]. A chemical shift around -73 ppm (relative to CFCl₃) is a reasonable prediction.

-

Coupling: In a proton-decoupled spectrum, the signal will be a sharp singlet. In a proton-coupled spectrum, this signal will be split into a doublet by the single methine proton (³JHF ≈ 8 Hz), confirming the connectivity between these groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The influence of the fluorine atoms is particularly pronounced in this spectrum due to one-bond and two-bond C-F coupling.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL CDCl₃) is often preferred to reduce acquisition time, given the low natural abundance of ¹³C.

-

Instrument Setup: The experiment is run on the same spectrometer, using the ¹³C channel of the probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is required compared to ¹H NMR.

-

Relaxation Delay: A delay of 2 seconds is standard.

-

Caption: Inter-relationships of NMR data.

Four distinct carbon signals are expected. C-F coupling is a key diagnostic feature.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) |

| -C =O (Carbonyl) | ~163 | Singlet (s) or narrow quartet | (²JCF ~ 1-3 Hz) |

| -C F₃ (Trifluoromethyl) | ~122 | Quartet (q) | ¹JCF ~ 280 Hz |

| -C H- (Methine) | ~55 | Quartet (q) | ²JCF ~ 30 Hz |

| -OC H₃ (Methoxy) | ~54 | Singlet (s) | N/A |

Expertise & Causality:

-

Carbonyl Carbon (-C=O): This will be the most downfield signal, typical for an ester carbonyl. It may appear as a very narrow quartet due to a small two-bond coupling to the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): This carbon will be significantly downfield and will appear as a large quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF is typically very large, ~280 Hz).

-

Methine Carbon (-CH-): This carbon is deshielded by the adjacent oxygen and fluorine-bearing groups. It will appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF ~ 30 Hz).

-

Methoxy Carbon (-OCH₃): This signal will appear in the typical region for a methyl ester and should be a sharp singlet, as it is too far from the CF₃ group for significant coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by probing their vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the easiest method is to place a single drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The analysis is performed on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

A background spectrum of the clean ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Caption: Workflow for FT-IR Spectroscopy.

The IR spectrum will be dominated by strong absorptions from the carbonyl and C-F bonds.

| Predicted Absorption (cm⁻¹) | Bond Vibration | Intensity |

| ~2960 | C-H (sp³) Stretch | Medium |

| ~1760 | C=O (Ester) Stretch | Strong, Sharp |

| ~1440 | C-H Bend | Medium |

| 1300 - 1100 | C-F Stretch | Very Strong, Broad |

| ~1250 | C-O Stretch | Strong |

Expertise & Causality:

-

C=O Stretch: The most prominent peak will be the carbonyl stretch. For aliphatic esters, this typically appears around 1750-1735 cm⁻¹[6]. The presence of the highly electronegative CF₃ group attached to the α-carbon will pull electron density away from the carbonyl, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber, predicted here to be around 1760 cm⁻¹.

-

C-F Stretches: Trifluoromethyl groups give rise to very strong and characteristically broad absorption bands in the 1300-1100 cm⁻¹ region[7]. This is a key diagnostic feature for the presence of the CF₃ group.

-

C-H Stretches: The C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹, as is typical for sp³-hybridized carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, direct infusion using Electrospray Ionization (ESI) could be used.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation, creating a useful fingerprint of the molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

High-Resolution MS (HRMS): For unambiguous confirmation of the elemental formula, HRMS is essential. It can determine the exact mass to within a few parts per million.

The molecular formula of this compound is C₆H₇F₃O₄, with a monoisotopic mass of 200.0297 g/mol .

| Predicted m/z | Possible Fragment | Fragmentation Pathway |

| 200 | [M]⁺ | Molecular Ion |

| 169 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 141 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 131 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Expertise & Causality:

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 200 should be observable, though it may be of low intensity in EI-MS. Its presence confirms the molecular weight.

-

Fragmentation Pattern: The fragmentation of malonic esters is well-understood[8][9]. The most common cleavage points are the bonds alpha to the carbonyl groups.

-

Loss of -OCH₃ (m/z 169): This is a very common fragmentation pathway for methyl esters, resulting from the cleavage of the C-O single bond.

-

Loss of -COOCH₃ (m/z 141): Loss of the entire carbomethoxy group is also a characteristic fragmentation.

-

Loss of -CF₃ (m/z 131): The C-C bond between the methine and the CF₃ group is activated and can cleave to lose a trifluoromethyl radical, leaving a relatively stable cation.

-

[CF₃]⁺ (m/z 69): This is a very common and often abundant ion in the mass spectra of trifluoromethyl-containing compounds.

-

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

-

MS provides the molecular formula (via HRMS) and key fragments ([CF₃]⁺, [COOCH₃]⁺).

-

IR confirms the presence of the essential functional groups: ester C=O and CF₃.

-

NMR provides the definitive connectivity map:

-

¹⁹F NMR confirms a single CF₃ environment and its coupling to one proton.

-

¹H NMR confirms the presence of a single methine proton coupled to three fluorines, and two equivalent methoxy groups.

-

¹³C NMR shows all four unique carbons and, crucially, the C-F coupling patterns (¹JCF and ²JCF) that unambiguously link the CF₃ group to the methine carbon, which is in turn connected to the two carbonyls.

-

Together, these interlocking pieces of data provide a self-validating and unequivocal confirmation of the structure of this compound.

References

-

Dalvit, C., & Vulpetti, A. (2019). The 19F NMR of Fluorinated Ligands as a Powerful Tool in Drug Discovery. Pharmaceuticals, 12(4), 153. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Ishikawa, N., & Yokozawa, T. (1983). Convenient Preparation of Dimethyl (Trifluoromethyl)malonate and Related Compounds. Bulletin of the Chemical Society of Japan, 56(3), 724-726. Available at: [Link]

-

Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Absorption Table. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia contributors. (2023). Infrared spectroscopy correlation table. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Trifluoromethylated Malonic Esters: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and biological properties.[1][2] Trifluoromethylated malonic esters have emerged as exceptionally versatile building blocks in this endeavor, providing a gateway to a diverse array of complex fluorinated molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and strategic applications of trifluoromethylated malonic esters. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key methodologies, and explore how the strategic incorporation of the CF3 moiety via malonic ester intermediates can accelerate the drug discovery process.

The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is a privileged substituent in drug design for several compelling reasons.[1][3] Its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity can dramatically alter the properties of a parent molecule.[4][5]

Key Physicochemical and Pharmacokinetic Impacts:

-

Increased Lipophilicity: The CF3 group enhances a molecule's ability to partition into lipid environments, which can improve membrane permeability and oral bioavailability.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended in vivo half-life.[7]

-

Enhanced Binding Affinity: The unique electronic properties of the CF3 group can lead to stronger interactions with biological targets, such as enzymes and receptors.[5]

-

Modulation of pKa: The inductive effect of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, influencing a drug's ionization state at physiological pH.[2]

These attributes have led to the successful incorporation of trifluoromethyl groups into a wide range of FDA-approved drugs, highlighting their importance in modern pharmaceutical development.[4]

Synthesis of Trifluoromethylated Malonic Esters: A Mechanistic Perspective

The synthesis of trifluoromethylated malonic esters can be broadly categorized into two main strategies: direct trifluoromethylation of a malonic ester precursor and the construction of the malonate scaffold around a trifluoromethylated starting material.

Direct Trifluoromethylation of Malonic Esters

This approach involves the introduction of a CF3 group onto a pre-existing malonic ester. The choice of trifluoromethylating agent is critical and depends on whether a nucleophilic, electrophilic, or radical pathway is desired.

2.1.1. Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the reaction of an enolized malonic ester with a source of the trifluoromethyl anion (CF3-). A common and cost-effective source of the CF3- anion is fluoroform (HCF3), a potent greenhouse gas.[8]

Workflow: Nucleophilic Trifluoromethylation using Fluoroform

Caption: Nucleophilic trifluoromethylation of diethyl malonate.

Experimental Protocol: Synthesis of Diethyl 2-(Trifluoromethyl)malonate via Nucleophilic Trifluoromethylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add a solution of potassium hexamethyldisilazide (KHMDS) in a suitable solvent like triglyme.

-

Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

-

Fluoroform Addition: Bubble fluoroform (HCF3) gas through the cooled solution for a specified period.

-

Substrate Addition: Slowly add a solution of diethyl malonate in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Note: This protocol is a generalized representation and may require optimization based on specific laboratory conditions and scale.

2.1.2. Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic substrate. Hypervalent iodine reagents are commonly employed for this purpose and react efficiently with ketene silyl acetals derived from malonic esters.[9]

Workflow: Electrophilic Trifluoromethylation

Caption: Electrophilic trifluoromethylation of diethyl malonate.

Building the Malonate Around a Trifluoromethylated Precursor

An alternative strategy involves starting with a molecule that already contains the trifluoromethyl group and constructing the malonic ester functionality. A common approach is the reaction of a trifluoromethylated halide with a malonate enolate.

A two-step synthesis starting from monosubstituted malonic esters and dibromodifluoromethane has also been reported.[10] The first step yields a bromodifluoromethyl-substituted malonate, which is then converted to the trifluoromethylated product using potassium fluoride.[10]

Physicochemical Properties of Trifluoromethylated Malonic Esters

The presence of the trifluoromethyl group imparts distinct properties to malonic esters.

| Property | Diethyl Malonate | Diethyl 2-(Trifluoromethyl)malonate | Rationale for Change |

| Acidity of α-proton (pKa) | ~13 | Significantly Lower | The strong electron-withdrawing inductive effect of the CF3 group stabilizes the resulting carbanion. |

| Lipophilicity (LogP) | 0.88 (estimated) | Higher | The CF3 group is highly lipophilic, increasing the overall hydrophobicity of the molecule. |

| Boiling Point | 199 °C | Lower | Increased volatility due to reduced intermolecular forces. |

Note: Exact pKa and LogP values for diethyl 2-(trifluoromethyl)malonate can vary depending on the experimental conditions and calculation methods used.

Applications in Drug Development and Complex Molecule Synthesis

Trifluoromethylated malonic esters are powerful intermediates for the synthesis of a wide variety of biologically active molecules. Their utility stems from the ability to undergo classic malonic ester synthesis reactions, such as alkylation and acylation, followed by decarboxylation to afford α-trifluoromethyl ketones, esters, and carboxylic acids.[11]

Synthesis of α-Trifluoromethyl Carbonyl Compounds

The acidic α-proton of trifluoromethylated malonic esters can be readily removed by a base to form a stabilized enolate. This enolate can then be reacted with various electrophiles.

Workflow: General Application in Synthesis

Caption: Conversion to α-trifluoromethyl carboxylic acids.

This sequence allows for the introduction of a wide range of substituents at the α-position, providing access to a diverse library of trifluoromethylated building blocks for drug discovery.

Precursors to Trifluoromethylated Heterocycles

Trifluoromethylated malonic esters can also serve as precursors for the synthesis of various trifluoromethyl-substituted heterocyclic compounds, which are prevalent in many pharmaceuticals.

Conclusion and Future Perspectives

Trifluoromethylated malonic esters are indispensable tools in the arsenal of medicinal chemists. Their synthesis, while requiring specialized reagents and conditions, provides access to a class of compounds with highly desirable properties for drug development. The ability to fine-tune lipophilicity, metabolic stability, and target binding through the strategic placement of a trifluoromethyl group makes these malonic ester derivatives highly valuable. Future research in this area will likely focus on the development of more sustainable and cost-effective methods for their synthesis, as well as the exploration of new applications in materials science and catalysis. The continued innovation in trifluoromethylation methodologies will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

- Organic Chemistry Portal. Synthesis of α-trifluoromethyl carboxylic acids, esters and amides.

- National Institutes of Health. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.

- ACS Publications. Preparation of .alpha.-trifluoromethyl esters from malonic esters. The Journal of Organic Chemistry.

- American Chemical Society. Preparation of .alpha.-trifluoromethyl esters from malonic esters.

- PubMed. Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- National Institutes of Health. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- Google Patents. Preparation method for diethyl fluoromalonate.

- National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- PrepChem.com. Preparation of diethyl malonate.

- MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.